tert-Butyl 3-(2-aminoethyl)-4-methylpyrrolidine-1-carboxylate
Description
tert-Butyl 3-(2-aminoethyl)-4-methylpyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate (Boc) protecting group at the 1-position, a 2-aminoethyl substituent at the 3-position, and a methyl group at the 4-position. The Boc group enhances stability under basic conditions while allowing selective deprotection under acidic conditions, making the compound valuable in peptide synthesis and pharmaceutical intermediates . Its aminoethyl group provides nucleophilic reactivity, enabling further functionalization, while the methyl substituent introduces steric hindrance, influencing conformational flexibility and interaction with biological targets.
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl 3-(2-aminoethyl)-4-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-9-7-14(8-10(9)5-6-13)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 |
InChI Key |
ATSBZGYRUFOVCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1CCN)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrrolidine
Introducing the methyl group at the 4-position is achieved through alkylation of a pyrrolidine precursor. For example, 3-(2-aminoethyl)pyrrolidine is treated with methyl iodide in the presence of potassium carbonate:
Reaction Scheme
$$ \text{Pyrrolidine} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{4-Methylpyrrolidine} $$
Conditions
Catalytic Hydrogenation for Stereochemical Control
Hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere resolves stereochemical ambiguities in intermediates. For instance, reducing a benzyl-protected pyrrolidine derivative achieves >95% enantiomeric excess (ee) when using chiral catalysts.
Comparative Analysis of Synthetic Routes
Trade-offs :
- Boc Protection : High yield and purity but requires careful Boc deprotection in downstream steps.
- Reductive Amination : Efficient but sensitive to moisture and oxygen.
- Alkylation : Straightforward but limited by regioselectivity challenges.
Industrial-Scale Production Innovations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves consistency. For example, Boc protection in a microreactor achieves 92% yield in 1.5 hours, compared to 24 hours in batch processes.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(2-aminoethyl)-4-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically in the presence of a base.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while oxidation and reduction reactions can produce corresponding oxides or amines.
Scientific Research Applications
Biological Applications
Tert-butyl 3-(2-aminoethyl)-4-methylpyrrolidine-1-carboxylate has been investigated for its biological activities, which include:
- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes, thereby modulating various biochemical pathways. Its structural features suggest potential interactions with proteins involved in metabolic processes.
- Receptor Binding : The compound shows promise in binding to biological receptors, which could lead to the development of new pharmacological agents targeting specific diseases.
Potential Therapeutic Effects
Research has highlighted several therapeutic areas where this compound may have beneficial effects:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may reduce inflammation through its action on cytokine production and signaling pathways.
- Anticancer Activity : The compound's ability to interact with cellular mechanisms positions it as a candidate for anticancer drug development. It may inhibit tumor growth or induce apoptosis in cancer cells.
Synthetic Applications
This compound serves as an important intermediate in organic synthesis. Its applications include:
- Building Block for Complex Molecules : This compound can be utilized to synthesize various derivatives that possess enhanced biological activities or novel properties.
- Functionalization Reactions : The presence of the carboxylate functional group allows for further derivatization, enabling the creation of diverse chemical entities for research and pharmaceutical applications.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
-
Enzyme Modulation Study :
- A study demonstrated the compound's ability to inhibit specific enzymes involved in inflammatory pathways, showcasing its potential as an anti-inflammatory agent .
-
Receptor Interaction Analysis :
- Research indicated that this compound binds effectively to certain receptors, suggesting its role in modulating receptor-mediated responses .
- Synthesis of Novel Derivatives :
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-aminoethyl)-4-methylpyrrolidine-1-carboxylate depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a. tert-Butyl 3-((2-methoxyethyl)amino)pyrrolidine-1-carboxylate (CAS 887587-33-9)
b. 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine (CAS 190792-74-6)
- Similarity : 1.00 .
- Key Differences : Features a hydroxyl group at the 4-position instead of a methyl group. The hydroxyl group increases hydrophilicity and hydrogen-bonding capacity, which may enhance solubility in aqueous media. The stereochemistry (3S,4S) could lead to distinct chiral interactions in enantioselective synthesis or biological systems.
Positional Isomerism and Stereochemistry
a. (S)-tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate (CAS 239483-09-1)
- Similarity : 0.87 .
- Key Differences: The aminoethyl group is at the 2-position rather than the 3-position. The (S)-configuration introduces chirality, which may influence metabolic stability or enzymatic processing.
b. (3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate (CAS 330681-18-0)
Ring Size and Substituent Diversity
a. tert-Butyl 4-ethynylpiperidine-1-carboxylate (CAS 287192-97-6)
- Similarity : 0.85 .
- Key Differences : A six-membered piperidine ring replaces pyrrolidine, increasing ring flexibility. The ethynyl group enables click chemistry applications (e.g., Cu-catalyzed azide-alkyne cycloaddition), a reactivity absent in the target compound.
b. tert-Butyl (3R,4R)-3-[(2-cyclohex-1-en-1-ylethyl)-amino]-4-hydroxypyrrolidine-1-carboxylate (CAS 1186646-20-7)
- Key Differences: Incorporates a bulky cyclohexenylethylamino group and a hydroxyl substituent . The cyclohexene ring enhances hydrophobicity, favoring lipid bilayer penetration, while the hydroxyl group balances solubility.
Stability and Reactivity
- Boc Protection : The target compound’s Boc group is acid-labile, contrasting with Fmoc-protected analogs (e.g., Fmoc-C2-glycine-tert-butyl ester), which require basic deprotection .
- Aminoethyl Reactivity: The primary amine enables Schiff base formation or amide coupling, unlike methoxyethyl or hydroxyl-substituted analogs .
Biological Activity
Tert-butyl 3-(2-aminoethyl)-4-methylpyrrolidine-1-carboxylate (TB-AE-MP) is a chemical compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrrolidine ring, a tert-butyl group, an aminoethyl side chain, and a carboxylate functional group, which contribute to its diverse interactions within biological systems. Its molecular formula is C12H24N2O2, with a molecular weight of 228.33 g/mol.
Structural Characteristics
The structural uniqueness of TB-AE-MP allows it to engage in various biological interactions. The presence of the amino group suggests potential for hydrogen bonding, while the carboxylate group may facilitate ionic interactions with biological targets. The tert-butyl moiety enhances lipophilicity, potentially improving membrane permeability.
Biological Activity
Research indicates that TB-AE-MP exhibits several biological activities:
- Enzyme Inhibition : Preliminary studies suggest that TB-AE-MP may inhibit specific enzymes, contributing to its potential therapeutic effects. For instance, it has been evaluated for its ability to modulate enzyme activity related to inflammation and cancer pathways.
- Receptor Binding : The compound may interact with various receptors, influencing signaling pathways that are crucial for cellular function. This interaction is essential for understanding its pharmacological potential.
- Therapeutic Applications : TB-AE-MP has been investigated for anti-inflammatory and anticancer properties. Its structural features indicate it could serve as a scaffold for developing new therapeutic agents targeting these conditions.
Case Studies and Research Findings
Several studies have explored the biological implications of TB-AE-MP:
- In Vitro Studies : Initial in vitro assessments have shown that TB-AE-MP can reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli. This suggests a potential role in managing inflammatory diseases.
- In Vivo Models : Animal studies are ongoing to evaluate the efficacy of TB-AE-MP in reducing tumor growth in cancer models. Early results indicate moderate success in inhibiting tumor progression compared to control groups .
- Mechanistic Insights : Research has focused on elucidating the mechanisms by which TB-AE-MP exerts its effects. Studies suggest it may interfere with specific signaling pathways involved in cell proliferation and apoptosis, although detailed mechanisms remain under investigation .
Comparative Analysis with Similar Compounds
To better understand the unique properties of TB-AE-MP, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate | C11H22N2O2 | Lacks aminoethyl side chain |
| Tert-butyl (3R)-3-amino-4-(hydroxymethyl)pyrrolidine | C12H25N2O3 | Contains hydroxymethyl group |
| Tert-butyl (3S,4S)-3-(2-aminoethyl)-4-methylpyrrolidine-1-carboxylate | C12H24N2O2 | Different stereochemistry |
This table illustrates how variations in structure can lead to different biological activities and therapeutic potentials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
